BenchChemオンラインストアへようこそ!

Crelosidenib

IDH1 inhibitor Covalent inhibitor Target engagement

Crelosidenib (LY3410738) is a covalent mIDH1 inhibitor that irreversibly binds Cys269, delivering sustained 2-HG suppression and retained potency against Ivosidenib-refractory mutations. Its blood-brain barrier penetration uniquely enables CNS malignancy research. Choose Crelosidenib for preclinical studies requiring durable target engagement, resistance modeling, and combination therapy evaluation.

Molecular Formula C28H36N6O3
Molecular Weight 504.6 g/mol
CAS No. 2230263-60-0
Cat. No. B10856147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrelosidenib
CAS2230263-60-0
Molecular FormulaC28H36N6O3
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCCN1C2=NC(=NC=C2COC1=O)NC(C)C3=CC=C(C=C3)C(CC4CC4)N5CCN(CC5)C(=O)C=C
InChIInChI=1S/C28H36N6O3/c1-4-25(35)33-14-12-32(13-15-33)24(16-20-6-7-20)22-10-8-21(9-11-22)19(3)30-27-29-17-23-18-37-28(36)34(5-2)26(23)31-27/h4,8-11,17,19-20,24H,1,5-7,12-16,18H2,2-3H3,(H,29,30,31)/t19-,24-/m0/s1
InChIKeyAFGYODUJVVOZAX-CYFREDJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crelosidenib (CAS 2230263-60-0) Procurement Guide: A Covalent Mutant IDH1 Inhibitor


Crelosidenib (also known as LY3410738) is a potent, selective, and orally bioavailable covalent inhibitor targeting mutant isocitrate dehydrogenase 1 (mIDH1), specifically the IDH1-R132 variants . Unlike earlier reversible inhibitors such as Ivosidenib (AG-120), Crelosidenib forms an irreversible covalent bond with a unique cysteine residue (Cys269) in the allosteric pocket, leading to sustained target engagement and suppression of the oncometabolite 2-hydroxyglutarate (2-HG) [1]. It is currently in Phase 1 clinical development for advanced hematologic malignancies and solid tumors harboring IDH1 or IDH2 mutations [2].

Why Crelosidenib (CAS 2230263-60-0) Cannot Be Replaced by Ivosidenib or Other Class Members


Direct substitution of Crelosidenib with its closest clinical analog, Ivosidenib (AG-120), is not scientifically justifiable. Crelosidenib's covalent binding mechanism fundamentally alters its pharmacodynamic profile, conferring superior durability of target inhibition and retained potency against certain resistance mutations [1]. Preclinical studies demonstrate that Crelosidenib achieves more rapid and profound suppression of 2-HG, translating to enhanced differentiation and anti-leukemic efficacy, particularly in models refractory to Ivosidenib [2]. Furthermore, Crelosidenib's distinct chemical structure enables blood-brain barrier (BBB) penetration, a property not equally shared across all IDH1 inhibitors, which is critical for targeting CNS-involved malignancies [1]. These quantitative and mechanistic differences necessitate its selection as a unique tool compound or investigational agent.

Quantitative Evidence for Differentiated Crelosidenib (CAS 2230263-60-0) Performance


Covalent Binding to Cys269 Confers Sustained Target Engagement Over Ivosidenib

Crelosidenib is a covalent inhibitor of mutant IDH1 that specifically modifies Cys269 in the allosteric binding pocket, whereas Ivosidenib (AG-120) binds reversibly . This covalent mechanism results in sustained inhibition of 2-HG production in vivo, with durable efficacy observed in xenograft models derived from a patient refractory to Ivosidenib [1].

IDH1 inhibitor Covalent inhibitor Target engagement

Enhanced Potency for 2-HG Reduction and Differentiation Versus Ivosidenib

In direct preclinical comparisons, Crelosidenib (LY3410738) demonstrated greater potency for inhibiting 2-HG production and inducing cellular differentiation in IDH1 mutant cells compared to Ivosidenib (AG-120) . It caused a more rapid and profound decrease in 2-HG levels in AML cells in vitro, which translated to a more robust and durable reversal of the differentiation block associated with mutant IDH1 activity [1].

2-hydroxyglutarate 2-HG IDH1 mutant Cellular differentiation

Efficacy in Ivosidenib-Refractory AML Xenograft Models

Crelosidenib maintained potent anti-leukemic efficacy in an AML xenograft model derived from a patient who had progressed on Ivosidenib therapy [1]. In vivo, Crelosidenib treatment caused sustained 2-HG inhibition, leading to more robust and durable efficacy compared to Ivosidenib in this resistant setting [2].

Drug resistance IDH1 mutation AML xenograft Patient-derived xenograft

Synergistic Combination with Venetoclax in IDH1-Mutant AML Models

Combining Crelosidenib with the FDA-approved BCL-2 inhibitor Venetoclax demonstrated a synergistic effect. In isogenic cells harboring the IDH1-R132H mutation, the combination resulted in a more profound reduction in cell viability and induction of apoptosis compared to either single agent alone [1]. Notably, these cells were more sensitive to the combination than wild-type IDH1-expressing cells, and the combination was efficacious in AML PDX models [2].

Combination therapy Venetoclax BCL-2 inhibitor Apoptosis AML

Blood-Brain Barrier Penetration: A Unique Attribute for CNS Applications

Crelosidenib has been reported to possess the ability to cross the blood-brain barrier (BBB) [1]. This property is a significant differentiator, as not all IDH1 inhibitors (e.g., Ivosidenib) have demonstrated robust CNS penetration. This characteristic is particularly relevant given the high frequency of IDH1 mutations in gliomas and other CNS malignancies [1].

Blood-brain barrier BBB CNS penetration Glioma Brain tumors

Potent Inhibition Across Key IDH1 and IDH2 Mutant Enzymes

Crelosidenib exhibits potent inhibitory activity against the most clinically relevant IDH1 and IDH2 mutations. In enzymatic assays, its IC50 values are 6.27 nM for IDH1 R132H, 3.71 nM for IDH1 R132C, 36.9 nM for IDH2 R140Q, and 11.5 nM for IDH2 R172K, with low activity against wild-type IDH enzymes . This broad and potent mutant selectivity profile is essential for targeting diverse patient populations.

IDH1 R132H IDH1 R132C IDH2 R140Q IDH2 R172K IC50 Enzymatic assay

Optimized Application Scenarios for Crelosidenib (CAS 2230263-60-0) in Research and Development


Investigating Acquired Resistance to First-Generation IDH1 Inhibitors

Crelosidenib is the ideal tool compound for modeling and overcoming acquired resistance to reversible IDH1 inhibitors like Ivosidenib. Its covalent mechanism and sustained 2-HG suppression have proven effective in patient-derived xenograft models that are refractory to Ivosidenib . Researchers studying secondary resistance mutations or the persistence of the 2-HG oncometabolite despite Ivosidenib treatment will find Crelosidenib indispensable for their investigations [2].

Preclinical Development of Venetoclax-Based Combination Regimens for AML

For research programs focused on combination therapies in acute myeloid leukemia, Crelosidenib offers a validated, synergistic partner for the BCL-2 inhibitor Venetoclax. Preclinical studies demonstrate a more profound reduction in cell viability and enhanced apoptosis in IDH1-mutant AML models when these agents are combined . This makes Crelosidenib a strategic component for any preclinical pipeline aiming to evaluate novel IDH1 inhibitor-containing doublet or triplet therapies [2].

Targeting IDH1-Mutant CNS Malignancies and Brain Metastases

Crelosidenib's reported ability to cross the blood-brain barrier (BBB) uniquely positions it for research in IDH1-mutant gliomas, glioblastoma, and other CNS neoplasms . Investigators studying the role of mutant IDH1 in the brain or evaluating therapeutic strategies for brain-penetrant targeted therapies should prioritize Crelosidenib over IDH1 inhibitors that lack this property .

In Vitro and In Vivo Studies Requiring Broad Mutant IDH Coverage

With potent, low-nanomolar IC50 values against the four most common IDH1 and IDH2 mutations (R132H, R132C, R140Q, R172K), Crelosidenib serves as a versatile chemical probe for studying a wide range of mutant IDH-driven cancer models . This broad coverage eliminates the need for multiple mutant-specific inhibitors in many experimental settings, simplifying assay design and ensuring consistent target engagement across diverse cell lines and xenografts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crelosidenib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.